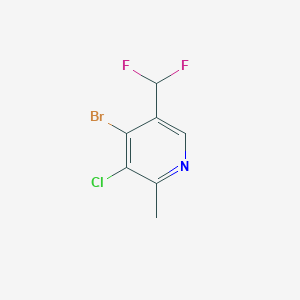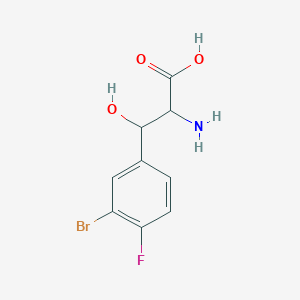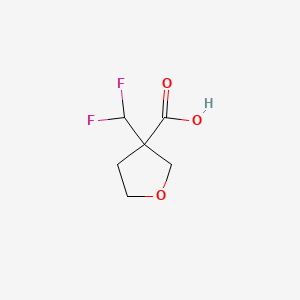![molecular formula C10H17NO4S B13538874 3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid CAS No. 2825005-41-0](/img/structure/B13538874.png)
3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group, facilitating further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Boc-protected compounds are often used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs in the body.
Mecanismo De Acción
The mechanism of action of 3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to an amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, which protonates the carbonyl oxygen and facilitates cleavage of the tert-butyl group .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Another Boc-protected compound used for amine protection.
tert-Butyloxycarbonyl-protected amino acids: These compounds are used in peptide synthesis and other organic synthesis processes.
Uniqueness
3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid is unique due to its specific structure, which includes a thiazinane ring. This structure imparts distinct chemical properties and reactivity compared to other Boc-protected compounds, making it valuable in specialized synthetic applications.
Propiedades
Número CAS |
2825005-41-0 |
|---|---|
Fórmula molecular |
C10H17NO4S |
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazinane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-5-4-6-16-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Clave InChI |
FSURETQMDPWFTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCSC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


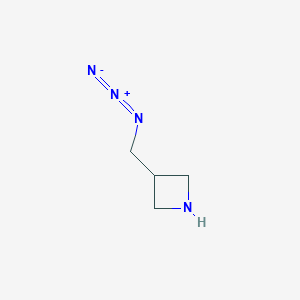
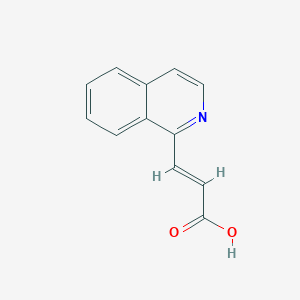


![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)
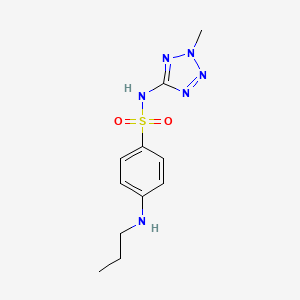
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13538822.png)
![2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)
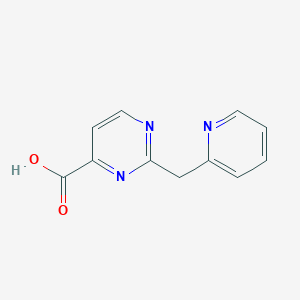
![N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine](/img/structure/B13538829.png)

